1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-10(2)9-18-16(22)15-13(23-3)8-14(21)20(19-15)12-6-4-11(17)5-7-12/h4-8,10H,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRLTMKESJALBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene and a suitable leaving group.
Methoxylation: The methoxy group can be added through a methylation reaction using methanol and a strong base such as sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with isobutylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Antihypertensive Effects
Research indicates that similar compounds with structural similarities to 1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit antihypertensive properties. For instance, derivatives have shown the ability to lower blood pressure without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
Calcium Channel Modulation
The compound may influence calcium channel activity, particularly T-type calcium channels. Structure-activity relationship studies suggest that modifications at the benzylic position can enhance inhibitory activity against these channels. This modulation is crucial for developing treatments for cardiovascular diseases .
Neuroprotective Properties
There is emerging evidence that compounds within this chemical family may exhibit neuroprotective effects by antagonizing NMDA receptors and modulating glutamate signaling. This action could be beneficial in treating neurodegenerative diseases characterized by excitotoxicity, such as Alzheimer's and Parkinson's disease .
Case Study 1: Antihypertensive Activity
A study evaluated a series of piperidine derivatives, including compounds structurally related to this compound. The results demonstrated significant reductions in blood pressure in spontaneously hypertensive rats without the common side effects of reflex tachycardia .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective potential of similar compounds against glutamate-induced excitotoxicity. The study highlighted the role of these compounds in reducing neuronal damage and improving survival rates in animal models of neurodegeneration .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in the Pyridazinone Series ()
Key pyridazine/pyridazinone derivatives synthesized in recent studies include:
Key Observations :
- Substituent Position : The target compound’s 4-methoxy group on the pyridazine core distinguishes it from analogs like 9 and 12, where methoxy groups are on benzyl side chains. This may alter electron distribution and target binding.
- Carboxamide Diversity : The isobutyl group in the target compound contrasts with cyclopropylcarbamoyl groups in analogs, suggesting differences in steric hindrance and lipophilicity.
- Synthesis Efficiency: Yields for analogs vary widely (22–90%), likely due to substituent complexity.
Pyrimidinecarboxamide Derivatives ()
The pyrimidine-based compound 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide differs significantly:
- Core Structure: Pyrimidine (two non-adjacent nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms). This affects ring polarity and hydrogen-bonding capacity.
- Substituents : A 4-fluorobenzyl group at position 1 and a 5-hydroxy group, which may confer distinct solubility and metabolic stability compared to the target compound’s 4-methoxy and isobutyl groups .
Hypothesized Structure-Activity Relationships (SAR)
- 4-Fluorophenyl vs. Benzyl : The target’s direct 4-fluorophenyl attachment may enhance target affinity compared to benzyl-linked analogs (e.g., compound 9).
- Methoxy Position : A 4-methoxy group on the pyridazine core (target) vs. a 4-methoxybenzyl side chain (compound 12) could influence metabolic stability.
- Carboxamide Groups : Isobutyl (target) vs. cyclopropylcarbamoyl (analogs) may alter pharmacokinetics; isobutyl’s hydrophobicity could enhance membrane permeability.
Biological Activity
The compound 1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to a class of dihydropyridazine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H18F N3O3
- Molecular Weight : 303.32 g/mol
- Structural Features :
- A fluorophenyl group that may enhance lipophilicity and biological activity.
- A methoxy group that can influence pharmacological properties.
- The dihydropyridazine core which is critical for its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Protein Kinase Activity : Some studies suggest that derivatives can modulate protein kinase enzymatic activity, which is vital in regulating cellular functions such as proliferation and apoptosis .
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) production and modulation of apoptotic signaling pathways like the Notch-AKT pathway .
- Antimicrobial Activity : Preliminary data suggest that similar compounds possess antibacterial properties, making them candidates for further development against resistant bacterial strains .
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound effectively inhibits the growth of various cancer cell lines, including breast cancer cells (e.g., MCF-7, MDA-MB-231). IC50 values indicate strong cytotoxic effects, with concentrations as low as showing substantial inhibition after 48 hours .
- Mechanistic Insights : Apoptosis assays reveal that treatment with the compound leads to increased apoptotic rates correlated with dose escalation. Western blot analyses indicate activation of caspases involved in the intrinsic apoptotic pathway .
Antimicrobial Activity
The compound's structural analogs have been tested for antibacterial efficacy against common pathogens. Results indicate:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Moderate | 32 |
| Control Antibiotic | High | 8 |
This table demonstrates the comparative effectiveness of the compound against established antibiotics, highlighting its potential as a new antimicrobial agent .
Case Studies
Several case studies have investigated the biological effects of similar dihydropyridazine derivatives:
- Case Study 1 : A derivative demonstrated significant tumor regression in xenograft models when administered at dosages correlating with the in vitro IC50 values. Histological analysis confirmed increased apoptosis within tumor tissues post-treatment.
- Case Study 2 : An investigation into the antimicrobial properties revealed that a related compound effectively reduced bacterial load in infected animal models, supporting its potential use in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
